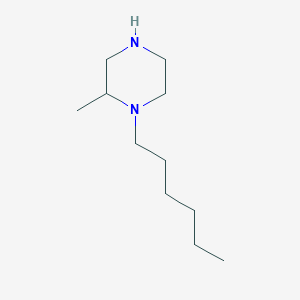

1-Hexyl-2-methylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hexyl-2-methylpiperazine (HMP) is a piperazine compound that has been studied intensively for its potential use in various fields of research and industry. It has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol .

Synthesis Analysis

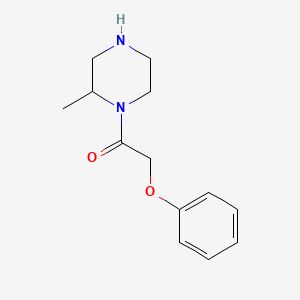

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

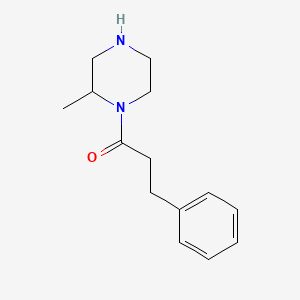

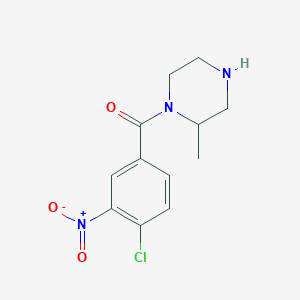

The molecular structure of this compound is characterized by a piperazine ring with a hexyl group and a methyl group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

Piperazine derivatives, including this compound, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more . These methods have been reported in recent literature .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a distinctive amine odor . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

1-Hexyl-2-methylpiperazine has been extensively studied in scientific research for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a reactant in the synthesis of drugs, agrochemicals, and other compounds. It has also been used as a solvent for the synthesis of polymers, surfactants, and other materials. This compound has also been studied for its potential applications as an antimicrobial agent, a corrosion inhibitor, and an antioxidant.

作用机制

Target of Action

The primary targets of 1-Hexyl-2-methylpiperazine are currently unknown. Piperazine derivatives, which include this compound, are known to exhibit a wide range of biological and pharmaceutical activities . .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound may have diverse molecular and cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

实验室实验的优点和局限性

1-Hexyl-2-methylpiperazine is a relatively stable compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be obtained from a variety of sources. However, this compound is a volatile compound, and it can be easily degraded by light and heat. Therefore, it is important to store it in a cool, dark place. In addition, it is important to use the proper safety precautions when handling this compound in the laboratory, as it can be toxic if inhaled or ingested.

未来方向

1-Hexyl-2-methylpiperazine has a wide range of potential applications in the pharmaceutical and agrochemical industries. Future research should focus on further exploring its potential applications, such as its potential use as an antimicrobial agent, a corrosion inhibitor, and an antioxidant. In addition, further research should be conducted to explore its potential effects on the body, such as its potential anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, further research should be conducted to explore its potential therapeutic applications, such as its potential use in the treatment of diabetes and obesity.

合成方法

1-Hexyl-2-methylpiperazine can be synthesized through a variety of methods, such as the reaction of 2-methylpiperazine with 1-hexanol or the reaction of 1-hexyl-2-methylpiperidine with formaldehyde. The reaction of 2-methylpiperazine with 1-hexanol is a simple and efficient method for the synthesis of this compound. The reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, at temperatures of 80-100 °C. The reaction is usually complete within 1-2 hours.

安全和危害

According to the safety data sheet, 1-Hexyl-2-methylpiperazine is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-hexyl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-4-5-6-8-13-9-7-12-10-11(13)2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGSMSKYZMJSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)